
Pleurocidin-like peptide Hb26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pleurocidin-like peptide Hb26 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pleurocidin-like peptide Hb26 belongs to a class of antimicrobial peptides with potential applications in various scientific fields . Research indicates that pleurocidin and its derived peptides exhibit a broad spectrum of biological activities, warranting further investigation into their properties .
Antimicrobial Applications
- Pleurocidin-like peptides, including Hb26, have demonstrated effectiveness against a range of bacteria that affect humans and animals .
- Pleurocidin displays bacteriostatic and bactericidal activities against fish, sheep, and human pathogens, with minimal inhibitory concentrations (MICs) ranging from 1.1 to >35 μg/mL .
- The mechanism of action involves mitochondrial membrane depolarization, apoptosis induction, and subsequent membrane disruption .
- Pleurocidin-like peptides can selectively target enterotoxin H derived from Klebsiella pneumoniae, suggesting their potential to interact with specific bacterial components .
Anticancer Applications
- Pleurocidin-like peptides have shown cytotoxicity to breast and myeloma carcinoma cells and can inhibit tumor growth .
- A pleurocidin-like peptide, AMP-WF3, from Poecilia Mexicana fish, has demonstrated anticancer activity against leukemic cell lines .
- AMP-WF3 inhibits Jurkat cell line viability, with an IC50 of 50 µM .
- Treatment of Jurkat cells with 50 μM Pleurocidin resulted in 13% early apoptosis, 24% late apoptosis, and 14% necrosis .
- Pleurocidin-like peptides induce the expression of genes P53 and P21 in Jurkat cells . After a 24-hour treatment with AMP-WF3 at 50 μM, P21 and P53 mRNA levels increased significantly compared to untreated cells. Specifically, P21 gene expression rose by 175.095-fold, and P53 gene expression increased by 10.33-fold .
Tables
The score of each sequence is ranked according to the sequence position with anti-microbial properties :
Seq ID | Position | Sequence | Class | AMP probability |
---|---|---|---|---|
1 | 1-25 | FLKSLWRGVKAIFNGARQGYKEHKN | AMP | 0.969 |
1 | 2-26 | LKSLWRGVKAIFNGARQGYKEHKNQ... |
Additional Information
- Pleurocidin-like peptides are predicted to have an amphiphilic α-helical conformation with hydrophilic and hydrophobic residues on opposing surfaces .
- Pleurocidin-like peptides may utilize a toroidal or carpet mechanism, followed by induction of oxidative stress and/or inhibition of intracellular molecules in treated pathogens .
- AMPs (antimicrobial peptides) can activate both innate and adaptive immune responses .
- Pleurocidin was used as a starting agent for other synthetic analogs and Ple-like peptides with potent anti-cancer activities .
Safety Considerations
- AMP-WF3 was less cytotoxic against PBMCs (peripheral blood mononuclear cells) and HDF (human dermal fibroblast) cells compared with Jurkat cells .
- Treatment with 6.25 µM of the pleurocidin-like peptide resulted in over 90% of PBMCs and HDF cells remaining alive, and over 70% remained viable after treatment with 50 µM, indicating minimal cytotoxicity against these normal cells .
- HDF cells also showed about 14% early apoptosis, about 16.5% late apoptosis, and 2% necrosis after Pleurocidin treatment . Additionally, around 16.5 % early apoptosis, 9% late apoptosis, and 10% necrosis were observed in PBMCS treated with peptide .
属性
生物活性 |
Antibacterial, Antifungal |
---|---|
序列 |
FLGLLFHGVHHVGKWIHGLIHGHH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。